2-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]propanedioic acid
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Overview
Description
2-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]propanedioic acid is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]propanedioic acid typically involves the reaction of 5-(2-nitrophenyl)furfural with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-(2-nitrophenyl)furfural reacts with the active methylene group of malonic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)furfural: A precursor in the synthesis of 2-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]propanedioic acid.
2-Nitrovinylfuran: Another furan derivative with similar structural features.
5-(4-Nitrophenyl)-2-furaldehyde: A compound with a similar nitrophenyl-furan structure.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a propanedioic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]propanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-13(17)10(14(18)19)7-8-5-6-12(22-8)9-3-1-2-4-11(9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVYYJBPHOLVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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